2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate

Descripción general

Descripción

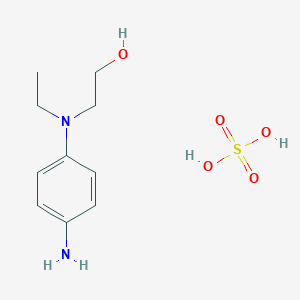

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate is a chemical compound with the molecular formula C10H16N2O.H2SO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, an ethyl group, and an ethanol group attached to a phenyl ring, making it a versatile molecule for different chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate typically involves the reaction of 4-aminophenylethanol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then treated with sulfuric acid to form the sulfate salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various alkylated or acylated derivatives .

Aplicaciones Científicas De Investigación

The applications of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate span several fields, including medicinal chemistry, biochemistry, and materials science. Below are detailed descriptions of its applications:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways. This inhibition could position it as a candidate for treating chronic inflammatory conditions .

- Analgesic Effects : Its structural similarities to known analgesics imply potential interactions with pain receptors. Research indicates that it may modulate pain pathways, although further validation is required .

- Anticancer Potential : Studies have shown that derivatives of this compound exhibit tumor growth inhibition in vitro. Its mechanisms may involve targeting specific enzymes or receptors associated with cancer progression .

Biochemical Studies

In biochemical research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules allows researchers to explore its effects on cellular processes .

Material Science

The sulfate group in the compound may contribute to its properties as a surfactant or stabilizing agent in various formulations. It can be utilized in the development of novel materials with specific functional characteristics .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anti-inflammatory Activity Study | Demonstrated inhibition of cyclooxygenase enzymes, suggesting potential use as an anti-inflammatory agent. |

| Cancer Research | Indicated effectiveness in inhibiting tumor growth in vitro; further studies needed for clinical relevance. |

| Analgesic Pathways Study | Suggested modulation of pain pathways through receptor interaction; requires additional pharmacological validation. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Ethanol Backbone : Starting from appropriate precursors to construct the core structure.

- Introduction of Functional Groups : Adding the ethylamino and phenyl moieties through substitution reactions.

- Sulfation : The final step often involves sulfation to introduce the sulfate group, enhancing solubility and biological activity.

Mecanismo De Acción

The mechanism of action of 2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminophenethyl alcohol: Similar in structure but lacks the ethylamino group.

2-(4-Aminophenyl)ethanol: Similar but does not have the sulfate group.

4-Aminophenylacetic acid: Contains a carboxylic acid group instead of an ethanol group.

Uniqueness

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate is unique due to the presence of both an ethylamino group and a sulfate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

2-((4-Aminophenyl)(ethyl)amino)ethanol sulfate, also known as Dimatif, is a compound with significant biological activities, particularly in the context of cancer research. Its structure comprises an ethanolamine backbone linked to an ethyl group and an aniline moiety, which suggests potential interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₁₈N₂O₅S

- Molecular Weight : 278.33 g/mol

- Structure : The compound features functional groups such as amines and sulfates, which contribute to its reactivity and biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Caspase Activation : The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is crucial for programmed cell death.

- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit protein kinases involved in signaling pathways that regulate cell proliferation and survival.

- Interaction with Enzymes : Preliminary studies suggest that the compound may interact with enzymes such as lactate dehydrogenase (LDH), which plays a role in cancer metabolism .

Biological Effects

The biological effects of this compound can be summarized as follows:

- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines, including epidermoid carcinoma (HEP2), outperforming traditional chemotherapeutics like doxorubicin in some studies .

- Neuroprotective Effects : In silico studies have indicated potential neuroprotective properties, suggesting that the compound might be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against HEP2 cells. The results indicated that at concentrations of 250 nM, the compound significantly reduced cell viability and induced apoptosis through caspase activation. This was corroborated by molecular docking studies that demonstrated strong binding affinities to key apoptotic proteins.

Case Study 2: Neurodegenerative Disease Models

In another research effort, the compound was tested in models of neurodegeneration. It was found to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The binding interactions were analyzed using molecular dynamics simulations, confirming stability over time and suggesting a potential therapeutic role .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Amino-N-ethylanilino)ethanol | C₉H₁₃N₂O | Lacks sulfate group; potential for similar activity |

| N,N-Diethyl-3-amino-1-propanol | C₇H₁₅N₂O | Simple structure; used in pharmaceuticals |

| 4-Amino-N-(2-hydroxyethyl)-aniline | C₉H₁₂N₂O₂ | Contains hydroxyethyl; used in dye production |

Propiedades

IUPAC Name |

2-[2-(4-aminophenyl)ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.H2O4S/c11-10-3-1-9(2-4-10)5-6-12-7-8-13;1-5(2,3)4/h1-4,12-13H,5-8,11H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJLPPKOXNTVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNCCO)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063415 | |

| Record name | (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225351-21-2, 4327-84-8, 14623-68-8 | |

| Record name | Ethanol, 2-[[2-(4-aminophenyl)ethyl]amino]-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225351-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((4-aminophenyl)ethylamino)-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004327848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Amino-N-ethylanilino)ethanol sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.